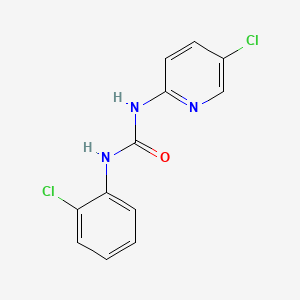
N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It is a white crystalline solid that is insoluble in water and has a melting point of 158-159°C. Diuron belongs to the family of substituted urea herbicides and is used to control weeds in crops such as cotton, sugar cane, fruit trees, and vegetables.
科学的研究の応用
Materials Science and Optoelectronics
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrates significant electro-optic properties with potential applications in nonlinear optics and optoelectronic device fabrication. This compound showcases exceptional second and third harmonic generation values, significantly surpassing the standard urea molecule, indicating its suitability for advanced optoelectronic applications (Shkir et al., 2018).
Chemistry and Molecular Studies
N-(2,4-dimethylphenyl)-N'-(3-pyridy1)urea and its derivatives have been explored for their anion coordination chemistry. These compounds form complexes with inorganic oxo-acids, showcasing a rich variety of hydrogen bond motifs. This property is pivotal for understanding the molecular interactions and designing molecules with specific binding capabilities (Wu et al., 2007).
Environmental Sciences
The degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems demonstrates the potential of N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea derivatives in environmental remediation. These systems, employing N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, efficiently remove pollutants, underscoring the importance of such compounds in treating water contaminants (Sirés et al., 2007).
Molecular Design and Synthesis
In the realm of synthetic chemistry, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These synthetic compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU), play a crucial role in plant morphogenesis studies, highlighting the versatility of urea derivatives in biochemical research (Ricci & Bertoletti, 2009).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDIQLOOAWNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)



![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)
![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)
![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)
